molecular formula C9H8N4 B158394 6-Methyl-1,5-dihydroimidazo[4,5-f]indazole CAS No. 133032-24-3

6-Methyl-1,5-dihydroimidazo[4,5-f]indazole

Cat. No. B158394
M. Wt: 172.19 g/mol
InChI Key: BDHKPGMYEYINQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-1,5-dihydroimidazo[4,5-f]indazole is a heterocyclic organic compound with a molecular formula of C10H10N4. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP) and has been extensively studied for its potential therapeutic applications.

Mechanism Of Action

6-Methyl-1,5-dihydroimidazo[4,5-f]indazole is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (6-Methyl-1,5-dihydroimidazo[4,5-f]indazole). 6-Methyl-1,5-dihydroimidazo[4,5-f]indazole is involved in DNA repair and cell death pathways. Inhibition of 6-Methyl-1,5-dihydroimidazo[4,5-f]indazole leads to the accumulation of DNA damage, which can lead to cell death. This mechanism has been exploited for the treatment of cancer, as cancer cells are more susceptible to DNA damage than normal cells.

Biochemical And Physiological Effects

Inhibition of 6-Methyl-1,5-dihydroimidazo[4,5-f]indazole by 6-Methyl-1,5-dihydroimidazo[4,5-f]indazole has been shown to induce cell death in cancer cells. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. However, the compound has also been found to have some toxic effects on normal cells, which limits its therapeutic potential.

Advantages And Limitations For Lab Experiments

One advantage of 6-Methyl-1,5-dihydroimidazo[4,5-f]indazole is its potency as a 6-Methyl-1,5-dihydroimidazo[4,5-f]indazole inhibitor. This makes it a useful tool for studying the role of 6-Methyl-1,5-dihydroimidazo[4,5-f]indazole in DNA repair and cell death pathways. However, its toxic effects on normal cells limit its usefulness for in vivo experiments.

Future Directions

There are several future directions for research on 6-Methyl-1,5-dihydroimidazo[4,5-f]indazole. One direction is to explore its potential as a treatment for neurodegenerative diseases. Another direction is to develop more potent and selective 6-Methyl-1,5-dihydroimidazo[4,5-f]indazole inhibitors that have fewer toxic effects on normal cells. Finally, the compound could be further optimized for use in cancer therapy, either as a standalone treatment or in combination with other therapies.

Synthesis Methods

The synthesis of 6-Methyl-1,5-dihydroimidazo[4,5-f]indazole involves the condensation of 2-amino-4-methylimidazole with 2-cyanoacetamide followed by cyclization. This method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

6-Methyl-1,5-dihydroimidazo[4,5-f]indazole has been extensively studied for its potential therapeutic applications. It has been found to have potent antitumor activity and has been explored as a potential treatment for cancer. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

CAS RN

133032-24-3

Product Name

6-Methyl-1,5-dihydroimidazo[4,5-f]indazole

Molecular Formula

C9H8N4

Molecular Weight

172.19 g/mol

IUPAC Name

6-methyl-1,2-dihydroimidazo[4,5-f]indazole

InChI

InChI=1S/C9H8N4/c1-5-11-8-2-6-4-10-13-7(6)3-9(8)12-5/h2-4,10,13H,1H3

InChI Key

BDHKPGMYEYINQP-UHFFFAOYSA-N

SMILES

CC1=NC2=CC3=CNNC3=CC2=N1

Canonical SMILES

CC1=NC2=CC3=CNNC3=CC2=N1

synonyms

Imidazo[4,5-f]indazole, 1,5-dihydro-6-methyl- (9CI)

Origin of Product

United States

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